molecular formula C30H50O2 B1231706 Daturadiol CAS No. 41498-79-7

Daturadiol

Cat. No.: B1231706
CAS No.: 41498-79-7
M. Wt: 442.7 g/mol
InChI Key: JYNBNJRQZZSLPN-NYVWVNPOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Daturadiol can be synthesized through the hydroxylation of β-amyrin, a common triterpenoid precursor. The hydroxylation is typically carried out using cytochrome P450 monooxygenases, specifically the CYP716E subfamily enzyme, which exhibits C-6β hydroxylation activity . The reaction conditions often involve the use of a heterologous yeast expression system to facilitate the enzymatic conversion .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would likely involve biotechnological methods using genetically engineered microorganisms to express the necessary enzymes for hydroxylation. This approach would ensure a sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Daturadiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxy groups.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Daturadiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of daturadiol involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through its ability to induce apoptosis in cancer cells. This involves the activation of various signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

Daturadiol is structurally similar to other pentacyclic triterpenoids such as oleanolic acid and ursolic acid. its unique hydroxylation pattern at the 3β and 6β positions distinguishes it from these compounds . Similar compounds include:

This compound’s unique structure and bioactivity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBNJRQZZSLPN-NYVWVNPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961769
Record name Daturadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-79-7
Record name (3β,6β)-Olean-12-ene-3,6-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41498-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daturadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daturadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Daturadiol and where is it found?

A1: this compound (olean-12-ene-3β,6β-diol) is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Datura stramonium [, ], Datura innoxia [, ], Terminalia brasiliensis [], Tanaecium Bilabiatum [], and Vernicia fordii [].

Q2: What is the chemical structure of this compound?

A2: this compound possesses an oleanane skeleton, a common structure found in many plant-derived triterpenes. It is characterized by a hydroxyl group at positions 3β and 6β on the olean-12-ene core structure.

Q3: What are the reported biological activities of this compound?

A3: this compound has shown promising biological activities, particularly in the areas of:

  • Cytotoxicity: this compound demonstrated moderate cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) [].
  • Immunomodulatory activity: A bioactive fraction from Datura stramonium enriched with this compound exhibited significant immunostimulatory activity by promoting human peripheral blood mononuclear cell (PBMC) proliferation and enhancing their cytotoxic activity against lung and breast cancer cells []. This fraction also stimulated the production of IL-2 and IFN-γ by human PBMCs, indicating its potential to modulate immune responses [].

Q4: How does this compound's structure relate to its biological activity?

A4: While the exact mechanisms are still under investigation, research suggests that the position and orientation of the hydroxyl groups on the oleanane skeleton play a crucial role in this compound's biological activity. Further studies exploring structure-activity relationships are needed to fully understand the impact of specific structural modifications on its potency and selectivity.

Q5: What are the potential applications of this compound?

A5: Based on the reported biological activities, this compound holds potential for applications in various fields:

    Q6: What are the limitations of the current research on this compound?

    A6: While promising, current research on this compound is still in its early stages. Further investigations are needed to:

      Q7: What analytical techniques are used to identify and quantify this compound?

      A7: Various analytical techniques have been employed for the identification and quantification of this compound, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of this compound [].
      • Mass spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound [, ].
      • Chromatographic methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify this compound from complex mixtures [].

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